molecular formula C21H26N2O4S B6493618 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide CAS No. 941956-03-2

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B6493618
CAS No.: 941956-03-2
M. Wt: 402.5 g/mol
InChI Key: ITBJMVAHBGRGJE-UHFFFAOYSA-N
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Description

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 4-methoxybenzenesulfonyl group and an acetamide moiety attached to a 3-methylphenyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Methoxybenzenesulfonyl Group: This step involves sulfonylation of the piperidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Acetamide Moiety: The final step includes the acylation of the piperidine derivative with 3-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating receptor-ligand interactions and signal transduction pathways.

    Chemical Biology: It serves as a probe to study enzyme activity and protein interactions.

    Industrial Applications: The compound’s derivatives are used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
  • 4-methoxybenzenesulfonyl chloride
  • 3-methylphenylacetyl chloride

Uniqueness

Compared to similar compounds, 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a piperidine ring with a methoxybenzenesulfonyl group and an acetamide moiety makes it particularly versatile in medicinal chemistry applications, offering a balance of hydrophobic and hydrophilic characteristics that enhance its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-6-5-7-17(14-16)22-21(24)15-18-8-3-4-13-23(18)28(25,26)20-11-9-19(27-2)10-12-20/h5-7,9-12,14,18H,3-4,8,13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJMVAHBGRGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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